molecular formula C22H18N4O3S3 B11235733 Methyl 4-(2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

Methyl 4-(2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B11235733
M. Wt: 482.6 g/mol
InChI Key: BSXMKTRWANFEOU-UHFFFAOYSA-N
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Description

METHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a combination of thiazole, thiophene, and pyridazine rings. These heterocyclic structures are known for their significant biological and chemical properties, making the compound of interest in various fields such as medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with pyridazine derivatives. The final step involves the esterification of the benzoate group. Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe)

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the thiophene and thiazole rings, reduced forms of the compound, and substituted benzoate esters.

Scientific Research Applications

Chemistry

In chemistry, METHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways .

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of multiple heterocyclic rings makes it a candidate for targeting specific biological pathways and enzymes .

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, METHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism of action of METHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE
  • METHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE

Uniqueness

The uniqueness of METHYL 4-[2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE lies in its combination of thiazole, thiophene, and pyridazine rings. This structure provides a versatile platform for chemical modifications and the development of new compounds with enhanced biological and chemical properties .

Properties

Molecular Formula

C22H18N4O3S3

Molecular Weight

482.6 g/mol

IUPAC Name

methyl 4-[[2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C22H18N4O3S3/c1-13-20(32-21(23-13)17-4-3-11-30-17)16-9-10-19(26-25-16)31-12-18(27)24-15-7-5-14(6-8-15)22(28)29-2/h3-11H,12H2,1-2H3,(H,24,27)

InChI Key

BSXMKTRWANFEOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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